molecular formula C22H27N3O4S B2510297 N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 941933-29-5

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2510297
CAS RN: 941933-29-5
M. Wt: 429.54
InChI Key: SPODYUBPVVPYPT-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MMOTP, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide involves the inhibition of several key enzymes that are involved in cancer cell growth and survival. Specifically, N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide inhibits the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide inhibits the activity of topoisomerase II and protein kinase C, as mentioned above. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has also been shown to induce apoptosis in cancer cells, as well as inhibit the formation of new blood vessels that are necessary for tumor growth. In vivo studies have shown that N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide. One direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide.

Synthesis Methods

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide can be synthesized through a multi-step process, which involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate compound is then reacted with N-(2-aminoethyl)morpholine to form N-(2-(4-methoxyphenyl)-2-morpholinoethyl)4-methoxyphenylacamide. Finally, this compound is reacted with 2-(methylthio)phenyl isocyanate to form N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide.

Scientific Research Applications

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-28-17-9-7-16(8-10-17)19(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)30-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPODYUBPVVPYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide

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